5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives. . The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with piperidine and piperazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate piperidine and piperazine derivatives with thiadiazole precursors. One common method involves the reaction of 4-methylpiperazine with piperidine derivatives in the presence of a thiadiazole precursor under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiadiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine moiety, which are known for their pharmacological properties.
Piperazine derivatives: Compounds with the piperazine ring, often used in medicinal chemistry.
Uniqueness
5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine is unique due to its specific combination of piperidine, piperazine, and thiadiazole moieties.
Properties
IUPAC Name |
5-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6S/c1-17-6-8-18(9-7-17)10-11-2-4-19(5-3-11)13-16-15-12(14)20-13/h11H,2-10H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCIFXFPMSEBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCN(CC2)C3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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